N-arachidonoyl-serotonin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-arachidonoyl-serotonin: is an endogenous lipid signaling molecule that was first described in 1998. It is known for its role as an inhibitor of fatty acid amide hydrolase and as an antagonist of the transient receptor potential vanilloid type-1 receptor . This compound has been studied for its various biological activities, including its analgesic properties and its effects on the sleep-wake cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-arachidonoyl-serotonin is synthesized through the formal condensation of the carboxy group of arachidonic acid with the primary amino group of serotonin . The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows standard organic synthesis protocols involving the use of arachidonic acid and serotonin as starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-arachidonoyl-serotonin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of simpler amides.
Scientific Research Applications
Chemistry: N-arachidonoyl-serotonin is used as a model compound to study lipid signaling pathways and enzyme inhibition mechanisms .
Biology: In biological research, it is studied for its role in modulating neurotransmitter release and its effects on the sleep-wake cycle .
Medicine: Medically, this compound has been investigated for its analgesic properties and its potential use in treating anxiety and sleep disorders .
Industry: In the industrial sector, it is used in the development of new pharmaceuticals targeting the endocannabinoid system and related pathways .
Mechanism of Action
N-arachidonoyl-serotonin exerts its effects primarily by inhibiting fatty acid amide hydrolase and antagonizing the transient receptor potential vanilloid type-1 receptor . This dual action modulates various signaling pathways, including those involved in pain perception, inflammation, and neurotransmitter release . The compound also affects the release of dopamine from the basolateral amygdala, influencing anxiety-related behaviors .
Comparison with Similar Compounds
Anandamide: Another endocannabinoid that activates cannabinoid receptors and has similar signaling functions.
2-arachidonoylglycerol: A compound involved in the endocannabinoid system with roles in pain modulation and immune response.
Uniqueness: N-arachidonoyl-serotonin is unique due to its dual action as both an inhibitor of fatty acid amide hydrolase and an antagonist of the transient receptor potential vanilloid type-1 receptor . This combination of activities makes it a valuable compound for studying complex signaling pathways and developing new therapeutic agents.
Properties
IUPAC Name |
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14-tetraenamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h6-7,9-10,12-13,15-16,20-21,24-25,32-33H,2-5,8,11,14,17-19,22-23H2,1H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDNHGXNNRLIGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.